molecular formula C12H19NO3S B2830572 N-(2-methoxy-2-phenylbutyl)methanesulfonamide CAS No. 1796946-26-3

N-(2-methoxy-2-phenylbutyl)methanesulfonamide

Cat. No.: B2830572
CAS No.: 1796946-26-3
M. Wt: 257.35
InChI Key: ZRNHGDDRVDTUNX-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-phenylbutyl)methanesulfonamide is a chemical compound used in scientific research. It offers diverse applications due to its unique properties, making it a valuable tool for studying various biological and chemical processes.

Preparation Methods

The synthesis of N-(2-methoxy-2-phenylbutyl)methanesulfonamide typically involves the reaction of 2-methoxy-2-phenylbutylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

N-(2-methoxy-2-phenylbutyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

N-(2-methoxy-2-phenylbutyl)methanesulfonamide is used in various scientific research fields, including:

    Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.

    Biology: This compound is used to study enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-phenylbutyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonamide group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. This compound can also interact with cell membrane receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

N-(2-methoxy-2-phenylbutyl)methanesulfonamide can be compared with other sulfonamide derivatives, such as:

    N-(2-methoxyphenyl)methanesulfonamide: This compound has a similar structure but lacks the phenylbutyl group, which may affect its biological activity and chemical reactivity.

    N-phenylmethanesulfonamide: This compound lacks the methoxy and phenylbutyl groups, making it less complex and potentially less versatile in its applications.

This compound stands out due to its unique combination of functional groups, which confer specific properties and reactivity patterns that are valuable in various research and industrial applications.

Properties

IUPAC Name

N-(2-methoxy-2-phenylbutyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3S/c1-4-12(16-2,10-13-17(3,14)15)11-8-6-5-7-9-11/h5-9,13H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNHGDDRVDTUNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNS(=O)(=O)C)(C1=CC=CC=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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